molecular formula C8H3Cl2F5 B3045878 Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- CAS No. 115591-62-3

Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)-

Cat. No.: B3045878
CAS No.: 115591-62-3
M. Wt: 265 g/mol
InChI Key: CWGAKPJPMXMURK-UHFFFAOYSA-N
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Description

Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- is an organic compound with a complex structure characterized by the presence of chlorine and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- typically involves the introduction of chlorine and fluorine atoms into a benzene ring. One common method is the electrophilic aromatic substitution reaction, where chlorine and fluorine-containing reagents are used to substitute hydrogen atoms on the benzene ring. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and temperatures ranging from 0°C to 70°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in simpler benzene derivatives.

    Substitution: The compound readily participates in nucleophilic substitution reactions, where chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler benzene derivatives.

Scientific Research Applications

Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. These characteristics make it valuable in specialized applications where such properties are desired.

Properties

IUPAC Name

1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5/c9-4-1-2-6(10)5(3-4)7(11,12)8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGAKPJPMXMURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(F)(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556628
Record name 1,4-Dichloro-2-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115591-62-3
Record name 1,4-Dichloro-2-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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